molecular formula C38H57N9O8 B606458 Calpinactam CAS No. 1205538-83-5

Calpinactam

Cat. No. B606458
CAS RN: 1205538-83-5
M. Wt: 767.93
InChI Key: GPDRWULXOJRYOR-XHGFRBTRSA-N
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Description

Calpinactam is a broad-spectrum antimycobacterial agent . It is a unique hexapeptide that was isolated in 2009 from the fungus Mortierella alpina . The C-terminus of Calpinactam is formed by α-Amino-ε-caprolactam, which can be derived from Lysine .


Synthesis Analysis

The synthesis of Calpinactam has been achieved through solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) . A new hydrophobic-tag carbonate reagent was developed to facilitate the robust preparation of nitrogen-tag-supported peptide compounds . This auxiliary was easily installed on a variety of amino acids, including oligopeptides that have a broad range of noncanonical residues .


Molecular Structure Analysis

The molecular formula of Calpinactam is C38H57N9O8 . It is a hexapeptide natural product consisting of both basic and acidic amino acids and a caprolactam at the C-terminus .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Calpinactam are complex and involve the use of a nitrogen-bound hydrophobic auxiliary . This auxiliary was easily installed on a variety of amino acids, including oligopeptides that have a broad range of noncanonical residues .


Physical And Chemical Properties Analysis

Calpinactam is a solid substance . It is soluble in DMSO . The molecular weight of Calpinactam is approximately 767.915 Da .

Scientific Research Applications

Anti-Mycobacterial Agent

Calpinactam has been identified as a new anti-mycobacterial agent . It was isolated from the culture broth of a fungal strain Mortierella alpina FKI-4905 . Calpinactam was found to be active only against Mycobacteria among various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts . It inhibited the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis with MIC values of 0.78 and 12.5 µg ml-1, respectively .

Tuberculosis Treatment

The research group that discovered Calpinactam has focused on the discovery of anti-infectives from microbial metabolites . Tuberculosis (TB) is still the greatest single infectious cause of mortality in the world, together with human immunodeficiency virus and malaria . However, no new anti-TB agents have been developed for over 30 years, and only five anti-TB drugs can be used clinically at present . It is therefore increasingly urgent and necessary to discover anti-TB drugs with a new mechanism of action . Calpinactam, with its unique anti-mycobacterial properties, could potentially be a candidate for new anti-TB drugs .

Peptide Synthesis

Calpinactam has been used in the development of a nitrogen-bound hydrophobic auxiliary . This auxiliary was easily installed on a variety of amino acids including oligopeptides that have a broad range of noncanonical residues, allowing simple purification of the products by crystallization and filtration . This development facilitated robust preparation of nitrogen-tag-supported peptide compounds .

Solid/Hydrophobic-Tag Relay Synthesis (STRS)

Calpinactam has been used in the development of a de novo solid/hydrophobic-tag relay synthesis (STRS) strategy . This strategy uses the nitrogen-bound auxiliary for total synthesis of calpinactam .

Heterologous Production of Full-Length Secondary Metabolites (SM)

Calpinactam has been used in the development of a genetic tool to express long fungal biosynthetic genes . Gene expression and subsequent LC–MS/MS analysis of mycelial extracts revealed the production of the antimycobacterial compound calpinactam . This is the first report on the heterologous production of a full-length SM .

Mechanism of Action

Target of Action

Calpinactam is a unique linear hexapeptide with a caprolactam ring at its C-terminal . It has been shown to be a selective antimycobacterial agent . Its primary targets are Mycobacteria, including Mycobacterium smegmatis and Mycobacterium tuberculosis . These bacteria are responsible for various diseases, including tuberculosis, which is one of the leading causes of death worldwide .

Mode of Action

Calpinactam interacts with its targets by inhibiting their growth . It exhibits selective activity against Mycobacterium smegmatis . The exact interaction between Calpinactam and its targets is still under investigation . Preliminary analysis suggests that calpinactam might act on the cell wall biosynthetic steps in mycobacteria .

Biochemical Pathways

It is believed to interfere with the cell wall biosynthesis in mycobacteria . The cell wall of mycobacteria is crucial for their survival and pathogenicity, so disrupting its synthesis can lead to bacterial death .

Pharmacokinetics

It is known that calpinactam is soluble in dmso and methanol , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The primary result of Calpinactam’s action is the inhibition of the growth of Mycobacteria . It has been shown to inhibit the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis . This antimycobacterial activity makes Calpinactam a potential candidate for the treatment of diseases caused by these bacteria, such as tuberculosis .

Future Directions

The development of new strategies for peptide synthesis, such as the one used for the synthesis of Calpinactam, has advanced rapidly in the last couple of decades . These advancements could potentially lead to the discovery and synthesis of new antimycobacterial agents in the future .

properties

IUPAC Name

(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDRWULXOJRYOR-XHGFRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calpinactam

Q & A

Q1: What is Calpinactam and where is it found?

A1: Calpinactam is a newly discovered antimycobacterial agent isolated from the culture broth of the fungus Mortierella alpina FKI-4905. [, , ]

Q2: What is the chemical structure of Calpinactam?

A2: Calpinactam is a hexapeptide with a caprolactam ring at its C-terminal. [] While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated through spectroscopic analyses, including NMR experiments. []

Q3: How effective is Calpinactam against Mycobacteria?

A3: Calpinactam demonstrates selective inhibition of mycobacterial growth. The minimum inhibitory concentration (MIC) against Mycobacterium smegmatis is 0.78 µg/mL, while against Mycobacterium tuberculosis, it is 12.5 µg/mL. [] This indicates a promising activity profile against these clinically relevant pathogens.

Q4: Have there been any studies exploring modifications to the Calpinactam structure?

A4: Yes, research has focused on synthesizing Calpinactam derivatives and evaluating their antimycobacterial activity. [] This structure-activity relationship (SAR) exploration is crucial for understanding the key structural features responsible for its activity and potentially improving its potency and selectivity.

Q5: What novel synthetic strategies have been developed for Calpinactam?

A5: Researchers have developed a novel solid/hydrophobic-tag relay synthesis (STRS) strategy employing a nitrogen-bound hydrophobic auxiliary for the total synthesis of Calpinactam. [] This approach facilitates the C-terminal modification of peptides, a challenge in traditional solid-phase and liquid-phase peptide synthesis. The auxiliary, a hydrophobic-tag carbonate reagent, allows for the easy installation and purification of nitrogen-tag-supported peptide compounds, ultimately leading to a more efficient synthesis of Calpinactam. []

Q6: Are there any genetic tools available for studying Calpinactam biosynthesis?

A6: While not directly mentioned in the provided abstracts, the development of genetic tools to express long fungal biosynthetic genes [] could be relevant for future studies on Calpinactam. These tools could be utilized to manipulate the biosynthetic pathway of Calpinactam in Mortierella alpina potentially leading to the discovery of novel analogs or improving its production yield.

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